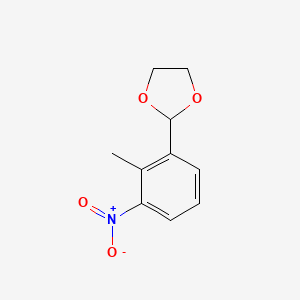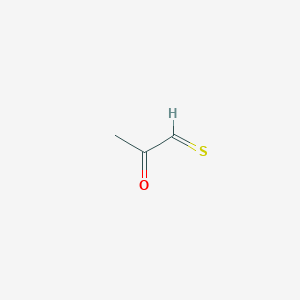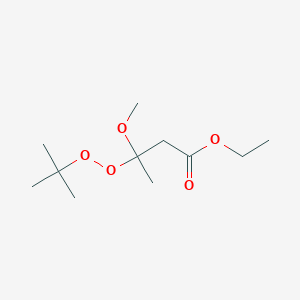
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a 2-methyl-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux with a suitable acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of solid acid catalysts can also be advantageous in terms of catalyst recovery and reuse.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxolane ring can be opened under acidic or basic conditions to yield the corresponding aldehyde and ethylene glycol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions can be achieved using hydrochloric acid, while basic conditions can be achieved using sodium hydroxide.
Major Products Formed
Oxidation: The major product is 2-methyl-3-nitrobenzoic acid.
Reduction: The major product is 2-(2-methyl-3-aminophenyl)-1,3-dioxolane.
Substitution: The major products are 2-methyl-3-nitrobenzaldehyde and ethylene glycol.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving dioxolane rings.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The dioxolane ring can also be hydrolyzed to release the corresponding aldehyde and ethylene glycol, which can further participate in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-nitrophenol: This compound has a similar nitro group but lacks the dioxolane ring.
2-Methyl-3-nitrophenylacetic acid: This compound has a similar nitro group and an acetic acid moiety instead of the dioxolane ring.
Uniqueness
2-(2-Methyl-3-nitrophenyl)-1,3-dioxolane is unique due to the presence of both the nitro group and the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
127693-25-8 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-(2-methyl-3-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11NO4/c1-7-8(10-14-5-6-15-10)3-2-4-9(7)11(12)13/h2-4,10H,5-6H2,1H3 |
InChI-Schlüssel |
CPTDULVBLWSGIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)





![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)

![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)


